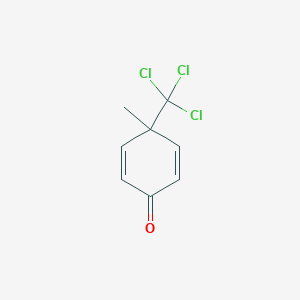

4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one

描述

4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one is an organic compound characterized by the presence of a trichloromethyl group attached to a cyclohexadienone ring. This compound is of interest due to its unique chemical structure and reactivity, making it a subject of study in various fields of chemistry.

准备方法

Synthetic Routes and Reaction Conditions

One common method is the electrochemical reduction of 4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one, which involves cyclic voltammetry, rotating disk electrode voltammetry, and preparative electrolysis . The reductive dehalogenation process includes the initial two-electron reductive elimination of one of the geminal chlorine atoms, followed by the consecutive addition of a proton and simultaneous elimination of the two residual halogen atoms to form a carbene, which then rearranges into the corresponding 4-methylcyclohepta-2,4,6-trien-1-one .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of electrochemical reduction and dehalogenation can be scaled up for industrial purposes, provided the necessary equipment and conditions are met.

化学反应分析

Types of Reactions

4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one undergoes several types of chemical reactions, including:

Reduction: The compound can be reduced electrochemically, as described in the preparation methods.

Substitution: The trichloromethyl group can be substituted under certain conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

Electrochemical Reduction: Involves the use of cyclic voltammetry and rotating disk electrode voltammetry.

Proton Addition: Following the initial reduction, protons are added to facilitate the elimination of halogen atoms.

Major Products Formed

4-Methylcyclohepta-2,4,6-trien-1-one: Formed through the rearrangement of the intermediate carbene.

科学研究应用

Photochemical Applications

Mechanistic Studies

The photochemistry of 4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one has been extensively studied. Research conducted by Schuster and Patel (1968) elucidated the excited state characteristics of this compound. Their findings demonstrated that upon irradiation, the compound undergoes unique photochemical transformations that can lead to the formation of reactive intermediates. These intermediates are crucial for further chemical reactions, making the compound valuable in synthetic pathways involving light activation .

Case Study: Photodimerization

In a notable study, the compound was subjected to photodimerization reactions, resulting in products with enhanced biological activity. This reaction showcases its potential in developing new materials and pharmaceuticals where light-induced processes are beneficial.

Electrochemical Applications

Electrochemical Reduction

The electrochemical behavior of this compound has been investigated through various reduction processes. A study highlighted the sequential reductive dehalogenation of this compound, revealing its potential as a precursor for synthesizing less toxic derivatives . This process is particularly relevant in environmental chemistry where reducing hazardous compounds into safer alternatives is critical.

Data Table: Electrochemical Properties

| Property | Value |

|---|---|

| Reduction Potential | Varies with conditions |

| Solvent Dependency | Highly solvent-dependent |

| Reaction Mechanism | Sequential dehalogenation |

Synthetic Organic Chemistry

Synthesis of Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its ability to undergo various cyclization reactions allows for the construction of complex cyclic structures. Research indicates that it can participate in both inter- and intramolecular cyclizations leading to diverse product formations .

Case Study: Synthesis of Rhodium Complexes

Recent advancements have utilized this compound in synthesizing rhodium-cyclopentadienyl complexes. These complexes have shown promising catalytic activity in various organic transformations, highlighting the compound's utility in catalysis and material science.

Environmental and Safety Considerations

While exploring the applications of this compound, it is essential to consider its safety profile. The compound has been noted for causing skin and eye irritation upon exposure . This necessitates careful handling and risk assessment during its application in research and industrial settings.

作用机制

The mechanism of action for 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one primarily involves its electrochemical reduction. The initial two-electron reductive elimination of a chlorine atom leads to the formation of a carbene intermediate, which then undergoes proton addition and further elimination of halogen atoms to form the final product . This process highlights the compound’s reactivity and potential for forming various derivatives.

相似化合物的比较

Similar Compounds

- 4-Methyl-4-(dichloromethyl)cyclohexa-2,5-dien-1-one

- 4-Methyl-4-(chloromethyl)cyclohexa-2,5-dien-1-one

- 4-Methyl-4-(bromomethyl)cyclohexa-2,5-dien-1-one

Uniqueness

4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one is unique due to the presence of the trichloromethyl group, which significantly influences its reactivity and the types of reactions it can undergo. The compound’s ability to form a stable carbene intermediate during electrochemical reduction sets it apart from similar compounds with fewer halogen atoms .

生物活性

4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one, also known by its CAS number 3274-12-2, is a synthetic chemical compound with notable biological activities. Its structure includes a trichloromethyl group, which significantly influences its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological effects, toxicity, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C8H7Cl3O. It has a unique structural arrangement that contributes to its chemical behavior:

| Property | Value |

|---|---|

| Molecular Weight | 233.49 g/mol |

| Melting Point | Not readily available |

| Solubility | Soluble in organic solvents |

| Appearance | Typically a yellowish liquid |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that trichloromethyl ketones can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cellular membranes or interference with metabolic pathways.

Carcinogenic Potential

The International Agency for Research on Cancer (IARC) has classified certain trichloromethyl compounds as potential carcinogens. Studies involving animal models have demonstrated that exposure to similar compounds can lead to tumor formation in various organs. The specific pathways through which these compounds exert carcinogenic effects are still under investigation but may involve DNA damage or alterations in cell signaling pathways .

Case Studies

- Photoinitiator Applications : this compound has been explored as a photoinitiator in polymer chemistry. Its ability to generate free radicals upon light exposure makes it useful in curing processes for coatings and inks .

- Synthesis of Related Compounds : The compound has been utilized in synthetic routes to create other biologically active molecules. For example, it serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals .

Toxicity Profile

The toxicity of this compound is a critical area of research. Acute exposure can lead to respiratory distress and skin irritation. Long-term exposure studies are necessary to fully understand its chronic effects on human health.

| Toxicity Parameter | Value |

|---|---|

| LD50 (oral, rat) | Not established |

| Skin Irritation | Moderate |

| Eye Irritation | Severe |

常见问题

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for 4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one?

- Methodological Answer : The compound is synthesized via chlorination reactions involving cyclohexadienone derivatives. For example, reacting 4-methylcyclohexadienone with trichloromethylating agents (e.g., CCl₄ under radical initiators) yields the target compound. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize byproducts like 3-methyl-4-trichloromethylchlorobenzene . Purification typically involves fractional distillation or column chromatography.

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Adhere to GHS guidelines for chlorinated cyclohexadienones. Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritancy. Stability tests under varying pH and humidity are recommended to establish shelf-life .

Q. What spectroscopic techniques are effective for characterizing this compound?

- Methodological Answer : Combine NMR (¹H/¹³C) to confirm the cyclohexadienone backbone and trichloromethyl group positioning. Mass spectrometry (EI-MS) validates molecular weight (e.g., m/z ~230). IR spectroscopy identifies carbonyl (C=O) and C-Cl stretches. Cross-referencing with X-ray crystallography data (if available) ensures structural accuracy .

Advanced Research Questions

Q. What reaction mechanisms explain the formation of 4-chloro-2-methylbenzoic acid during synthesis?

- Methodological Answer : The byproduct arises via acid-catalyzed ring-opening of the cyclohexadienone intermediate. A proposed mechanism involves electrophilic attack at the α-position, followed by hydrolysis of the trichloromethyl group to -COOH. Kinetic studies with deuterated solvents or isotopic labeling can validate intermediates .

Q. How can researchers resolve discrepancies in reported reaction yields (e.g., 41% vs. 68%)?

- Methodological Answer : Systematic optimization of variables is critical:

- Catalyst loading : Higher concentrations of Lewis acids (e.g., AlCl₃) may improve selectivity.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity but risk side reactions.

- Temperature gradients : Slow heating (≤5°C/min) reduces thermal decomposition.

Reproducibility requires strict control of reactant purity (≥98%) and inert atmospheres .

Q. What strategies mitigate instability in aqueous or protic environments?

- Methodological Answer : Encapsulation via cyclodextrins or liposomes prevents hydrolysis. Alternatively, derivatization (e.g., acetylation of reactive sites) enhances stability. Accelerated aging tests under controlled humidity (e.g., 40–80% RH) paired with HPLC monitoring quantify degradation pathways .

Q. How does the trichloromethyl group influence regioselectivity in Diels-Alder reactions?

- Methodological Answer : The electron-withdrawing trichloromethyl group directs dienophiles to the β-position of the cyclohexadienone. Computational modeling (DFT calculations) predicts frontier molecular orbitals, while experimental validation uses substituted dienes (e.g., anthracene) to map regioselectivity trends .

Q. Data Contradiction Analysis

Q. Conflicting reports on the compound’s photolytic behavior: How to reconcile results?

- Methodological Answer : Divergent outcomes may stem from wavelength-dependent photolysis. UV-Vis spectroscopy identifies λmax for targeted bond cleavage. Controlled irradiance studies (e.g., 254 nm vs. 365 nm) clarify degradation products. Quantify quantum yields using actinometry to standardize experimental conditions .

Q. Compliance and Ethical Considerations

Q. What regulatory frameworks apply to non-pharmaceutical use of this compound?

- Methodological Answer : Adhere to FDA guidelines for research chemicals (21 CFR §210–211) and OSHA standards for chlorinated compounds (29 CFR §1910.1200). Institutional review boards (IRBs) must approve protocols involving biological systems, with explicit disclaimers against human/animal administration .

属性

IUPAC Name |

4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3O/c1-7(8(9,10)11)4-2-6(12)3-5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHALGLCCGJUAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC(=O)C=C1)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20324679 | |

| Record name | 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3274-12-2 | |

| Record name | 3274-12-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407523 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-4-trichloromethyl-2,5-cyclohexadien-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。